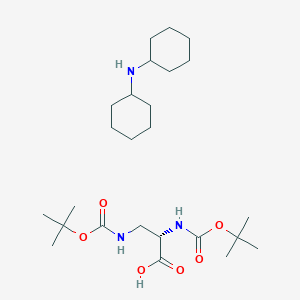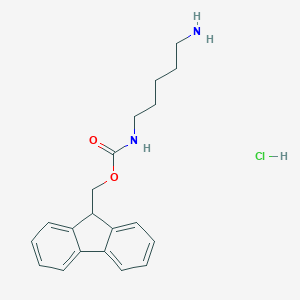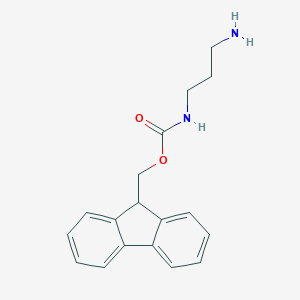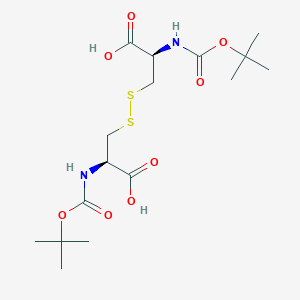
Fmoc-D-cys(tbu)-OH
Übersicht
Beschreibung
Fmoc-D-Cys(tBu)-OH is an amino acid building block used in peptide synthesis . It is of great importance in the growing peptide drug market .
Synthesis Analysis
Fmoc-D-Cys(tBu)-OH is synthesized using methods suitable for Fmoc solid-phase peptide synthesis . The synthesis of these novel crypto-thioesters is straightforward and does not require an additional step prior to NCL .Molecular Structure Analysis
The molecular formula of Fmoc-D-Cys(tBu)-OH is C22H25NO4S . Its molecular weight is 399.51 . The SMILES string isCC(C)(C)SCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis
Fmoc-D-Cys(tBu)-OH is suitable for Fmoc solid-phase peptide synthesis . This reaction type is commonly used in peptide synthesis applications .Physical And Chemical Properties Analysis
Fmoc-D-Cys(tBu)-OH is a white solid . It has a density of 1.237±0.06 g/cm3 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
- Fmoc-D-cys(tbu)-OH is used in the synthesis of peptides . The Fmoc group protects the amino group, while the tBu (tert-butyl) group protects the thiol group of cysteine. This allows for selective reactions to occur at other sites in the peptide without affecting these groups .
- The Fmoc/tBu strategy is more routinely used as it avoids both the repeated acidic treatments of the peptide, and the use of hydrogen fluoride (HF) that is required in Boc/Bn peptide synthesis .
- Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
- Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- Fmoc-D-Cys (S-tBu)-Trt is used in solid phase peptide synthesis . The Trt (trityl) group is another protecting group used for the thiol group of cysteine .
- The resin used in this process, TentaGel, consists of low cross-linked polystyrene on which poly (ethylene glycol) with a molecular weight of 3000 Da is grafted . The PEG spacer is attached to the polymer matrix via an ether bond, which shows high stability towards acid treatment and minimizes PEG leaching .
- TentaGel resins are pressure stable and can be used in batch processes as well as under continuous flow conditions .
- The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring. Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .
Peptide Synthesis
Protein Science
Solid Phase Peptide Synthesis
Batch and Flow Through Systems
- Fmoc-D-cys(tbu)-OH can be used in protein labelling . The cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
- Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating peptide/protein labelling in vitro and in vivo .
Protein Labelling
Site-Selective Protein Modification
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYZHCPEYTWHW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-cys(tbu)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















